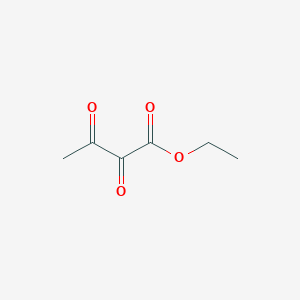Ethyl 2,3-dioxobutanoate
CAS No.: 1723-25-7
Cat. No.: VC3858781
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1723-25-7 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | ethyl 2,3-dioxobutanoate |
| Standard InChI | InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 |
| Standard InChI Key | TYEPWEZRMUOMJT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C(=O)C |
| Canonical SMILES | CCOC(=O)C(=O)C(=O)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 2,3-dioxobutanoate belongs to the class of carboxylic acid derivatives containing both ketone and ester functionalities. Its systematic IUPAC name, ethyl 2,3-dioxobutanoate, reflects the presence of two adjacent carbonyl groups at the C2 and C3 positions of the butanoate backbone. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₄ | |
| Molecular Weight | 144.12 g/mol | |
| Exact Mass | 144.042 Da | |
| SMILES | CCOC(=O)C(=O)C(=O)C | |
| InChI Key | TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
| HS Code | 2918300090 |
The compound’s HS code classification (2918300090) designates it as a carboxylic acid derivative with aldehyde or ketone functionality, subject to a 6.5% MFN tariff . Its SMILES notation underscores the ester group (CCOC(=O)) and sequential ketone moieties (C(=O)C(=O)C), which dominate its reactivity .
Structural Analysis and Conformational Behavior
Molecular Geometry
X-ray crystallographic studies of analogous β-keto esters, such as (Z)-ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, reveal planar configurations stabilized by intramolecular hydrogen bonding . For ethyl 2,3-dioxobutanoate, computational models predict a similar planar arrangement due to conjugation between the carbonyl groups. The ester’s ethoxy group (CCOC(=O)) adopts a staggered conformation to minimize steric hindrance, while the dioxobutanoate chain exhibits partial double-bond character at the C2–C3 position .
Tautomerism and Isomerism
The compound’s α,β-diketone structure permits keto-enol tautomerism, though the diketone form predominates in non-polar solvents. Enolization is suppressed by the electron-withdrawing ester group, which stabilizes the diketone tautomer through resonance . No geometric isomerism is observed due to the absence of restricted rotation around the carbonyl bonds.
Synthetic Routes and Industrial Production
Ethyl 2,3-dioxobutanoate is synthesized via Claisen condensation between ethyl acetoacetate and an appropriate acylating agent. Alternative routes include:
-
Oxidation of Ethyl 3-Hydroxybutanoate: Catalytic oxidation using pyridinium chlorochromate (PCC) yields the diketone .
-
Acylation of Ethyl Acetoacetate: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the second carbonyl group .
Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts such as ethyl 2-methyl-3-oxobutanoate . The compound serves as a precursor to heterocyclic scaffolds, including pyrazoles and quinoxalines, which are pivotal in drug discovery .
Reactivity and Functionalization
Asymmetric Reduction
Fungal biocatalysts, such as Penicillium purpurogenum, selectively reduce ethyl 2,3-dioxobutanoate to chiral hydroxy esters. In a landmark study, the reduction of ethyl 2-methyl-3-oxobutanoate (a structural analog) by P. purpurogenum produced anti-(2S,3S) and syn-(2S,3R) diastereomers with 90% and >99% enantiomeric excess (ee), respectively . Similar stereoselectivity is anticipated for ethyl 2,3-dioxobutanoate, making it valuable for synthesizing optically active intermediates.
| Biocatalyst | Diastereomer Ratio (anti:syn) | anti-ee (%) | syn-ee (%) |
|---|---|---|---|
| P. purpurogenum | 93:7 | 90 | >99 |
| Chlorella pyrenoidosa | 53:47 | 89 | >99 |
Cyclocondensation Reactions
The compound undergoes cyclocondensation with hydrazines to form pyrazole derivatives. For example, reaction with 3-methoxyphenylhydrazine yields ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate, a precursor to anti-inflammatory agents . The reaction proceeds via nucleophilic attack at the C3 carbonyl, followed by dehydration to form the C=N bond.
Thermodynamic and Spectroscopic Data
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .
-
¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 2.48 (s, 3H, COCH₃), 4.21 (q, 2H, OCH₂), 3.34 (s, 1H, enolic OH – minor tautomer) .
Applications in Pharmaceutical Chemistry
Ethyl 2,3-dioxobutanoate derivatives exhibit broad pharmacological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume